

The Binding Kinetics of Eclitasertib to RIPK1: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eclitasertib (also known as SAR443122 and DNL758) is a potent and selective, orally bioavailable small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of a variety of inflammatory and neurodegenerative diseases.[2][3] Eclitasertib is a peripherally restricted inhibitor, meaning it does not readily cross the blood-brain barrier, and is under investigation for the treatment of systemic inflammatory conditions such as ulcerative colitis and cutaneous lupus erythematosus.[4][5]

This technical guide provides a comprehensive overview of the binding characteristics of **Eclitasertib** to RIPK1, including available quantitative data, detailed experimental methodologies for assessing such interactions, and a visualization of the relevant signaling pathways.

Data Presentation: Binding Characteristics of Eclitasertib to RIPK1



While specific binding kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the interaction between **Eclitasertib** and RIPK1 are not publicly available in the reviewed literature, the inhibitory potency has been quantified.

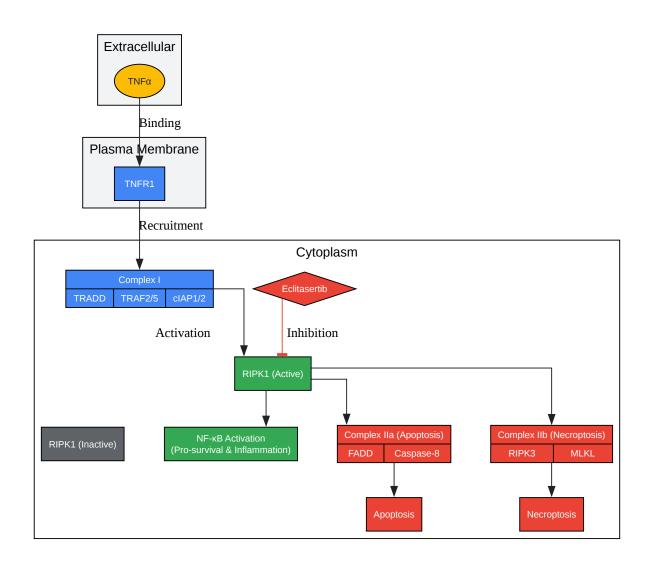
Parameter	Value	Description
IC50	0.0375 μΜ	The half-maximal inhibitory concentration, representing the concentration of Eclitasertib required to inhibit 50% of RIPK1 kinase activity in a biochemical assay.

This IC50 value indicates that **Eclitasertib** is a highly potent inhibitor of RIPK1.[2] Further studies have shown that at doses of 100 mg and above, **Eclitasertib** achieves over 90% inhibition of RIPK1 phosphorylation in human peripheral blood mononuclear cells, demonstrating strong target engagement in a cellular context.[6]

RIPK1 Signaling Pathway and Eclitasertib's Point of Intervention

RIPK1 is a multifaceted kinase that participates in distinct signaling complexes to regulate cell fate. Upon stimulation by ligands such as TNFα, RIPK1 can initiate either pro-survival and inflammatory signaling pathways through NF-κB activation or programmed cell death pathways (apoptosis and necroptosis). **Eclitasertib**, as a kinase inhibitor, targets the catalytic activity of RIPK1, thereby modulating these downstream signaling events.





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Caption: RIPK1 signaling pathways and the inhibitory action of **Eclitasertib**.



Experimental Protocols for Characterizing RIPK1 Inhibitors

Several biophysical and biochemical assays are employed to determine the binding kinetics and inhibitory activity of compounds like **Eclitasertib** against RIPK1. The following are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method to quantify the binding affinity of inhibitors in a biochemical context.[7]

Objective: To determine the binding affinity (IC50 or Kd) of a test compound (e.g., **Eclitasertib**) to RIPK1 by measuring the displacement of a fluorescently labeled tracer molecule.

Materials:

- Recombinant human RIPK1 protein (His-tagged)
- Terbium (Tb)-conjugated anti-His antibody (FRET donor)
- A fluorescently labeled RIPK1 tracer/probe (FRET acceptor)
- Test compound (Eclitasertib)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- 384-well low-volume microplates

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the test compound in 100% DMSO.
 - Create a serial dilution of the test compound in assay buffer.



- Prepare a solution of RIPK1 protein and the Tb-anti-His antibody in assay buffer and preincubate for 30 minutes.
- Prepare a solution of the fluorescent tracer in assay buffer.

Assay Procedure:

- \circ Add a small volume (e.g., 2 μ L) of the serially diluted test compound to the wells of the 384-well plate.
- Add the pre-incubated RIPK1/Tb-anti-His antibody complex to the wells.
- Add the fluorescent tracer to initiate the binding reaction.
- Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

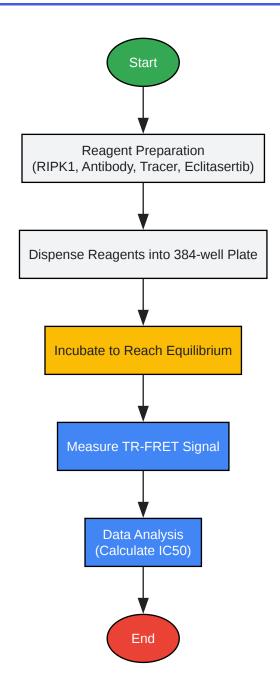
Data Acquisition:

 Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the donor (Terbium) at ~340 nm and measure emission at two wavelengths: the donor's emission (~620 nm) and the acceptor's emission (~665 nm).

• Data Analysis:

- Calculate the ratio of the acceptor to donor emission signals.
- Plot the emission ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Experimental workflow for a TR-FRET based RIPK1 inhibitor assay.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein within living cells, providing a more physiologically relevant assessment of target engagement.[7][8]



Objective: To quantify the apparent affinity (IC50) of a test compound for RIPK1 in a live-cell context.

Materials:

- HEK293 cells (or other suitable cell line)
- Expression vector encoding a NanoLuc®-RIPK1 fusion protein[9]
- Transfection reagent
- NanoBRET™ Tracer specific for RIPK1
- Nano-Glo® Substrate and Luciferase Detection Reagent
- Test compound (Eclitasertib)
- Opti-MEM® I Reduced Serum Medium
- · White, 96- or 384-well assay plates

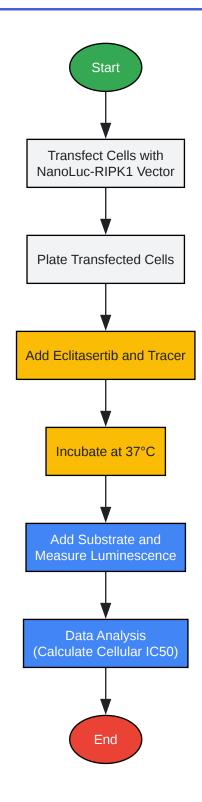
Methodology:

- Cell Transfection:
 - Seed HEK293 cells in culture plates.
 - Transfect the cells with the NanoLuc®-RIPK1 expression vector using a suitable transfection reagent and incubate for 24 hours.
- Cell Plating:
 - Harvest the transfected cells and resuspend them in Opti-MEM®.
 - Dispense the cell suspension into the wells of the white assay plate.
- Compound and Tracer Addition:
 - Prepare serial dilutions of the test compound in Opti-MEM®.



- Add the diluted test compound to the cell-containing wells.
- Add the NanoBRET™ Tracer to all wells.
- Incubate the plate at 37°C in a CO2 incubator for 2 hours.
- Signal Detection:
 - Prepare the Nano-Glo® Luciferase detection reagent containing the substrate.
 - Add the detection reagent to all wells.
 - Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.
- Data Analysis:
 - Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
 - Plot the BRET ratio against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.





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Caption: Experimental workflow for a NanoBRET™ target engagement assay.

Conclusion



Eclitasertib is a potent inhibitor of RIPK1, a key regulator of inflammation and cell death. While detailed public data on its binding kinetics (Kd, kon, koff) are not available, its low micromolar IC50 value underscores its high potency. The experimental protocols described herein, such as TR-FRET and NanoBRET™, provide robust and sensitive methods for characterizing the biochemical and cellular binding properties of RIPK1 inhibitors like Eclitasertib. A thorough understanding of the interaction between Eclitasertib and RIPK1 is crucial for its continued development as a therapeutic agent for a range of inflammatory disorders. Further disclosure of its detailed binding kinetics would provide deeper insights into its mechanism of action and inform the development of next-generation RIPK1 inhibitors.

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